molecular formula C10H15N B2468382 (2R)-1-PHENYLBUTAN-2-AMINE CAS No. 30543-89-6

(2R)-1-PHENYLBUTAN-2-AMINE

Cat. No.: B2468382
CAS No.: 30543-89-6
M. Wt: 149.237
InChI Key: IOLQWLOHKZENDW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-Phenylbutan-2-amine is an organic compound that belongs to the class of amines It is a chiral molecule with a phenyl group attached to the second carbon of a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-1-Phenylbutan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-phenylbutanone using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-phenylbutanenitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired amine product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Phenylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(2R)-1-Phenylbutan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-Phenylbutan-2-amine: The enantiomer of (2R)-1-Phenylbutan-2-amine, with similar chemical properties but different biological activity.

    1-Phenyl-2-aminopropane: A structurally similar compound with a shorter carbon chain.

    2-Phenylethylamine: Another related compound with a different substitution pattern on the carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-1-phenylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQWLOHKZENDW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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